4-(4-ブロモフェニル)ピペリジン-2-オン

説明

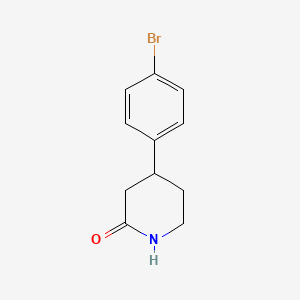

4-(4-Bromophenyl)piperidin-2-one is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(4-Bromophenyl)piperidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromophenyl)piperidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

アルツハイマー病治療薬

4-(4-ブロモフェニル)ピペリジン-2-オン誘導体は、アルツハイマー病(AD)の治療のための多面的薬剤として合成され、評価されてきました . すべての類似体のうち、AB11とAB14は、それぞれIC50 = 0.029 Mと0.038 Mで、アセチルコリンエステラーゼ(AChE)に対して最高の活性を示しました . 両方の化合物は、良好な抗酸化剤としても作用しました .

抗酸化剤

これらの化合物は、良好な抗酸化剤としても作用しました(AB11のIC50 = 26.38 M、AB14のIC50 = 23.99 M)。一方、AB11は、アミロイドβ(A)の抑制を中等度に示す唯一の分子です .

モノアミンオキシダーゼ-B(MAO-B)の阻害

AB11とAB14は、それぞれIC50値が866 Mと763 Mで、モノアミンオキシダーゼ-B(MAO-B)に対して選択的に作用することがわかりました . AB10、AB17、およびAB70は、MAO-AとMAO-Bの両方に対して活性を示し、アセチルコリンエステラーゼに対する阻害の可能性を示しました .

アミロイドβ線維の解体

4-(4-ブロモフェニル)ピペリジン-2-オンのすべての類似体は、よく構造化されたA線維を解体することができます .

抗がん剤

4-(4-ブロモフェニル)ピペリジン-2-オンを含むピペリジン誘導体は、抗がん剤としてさまざまな方法で使用されています .

抗菌剤

鎮痛剤

抗炎症剤

生物活性

4-(4-Bromophenyl)piperidin-2-one is a chemical compound characterized by its piperidine ring substituted with a bromophenyl group. Its molecular formula is C12H12BrN and it has a molecular weight of approximately 254.12 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with key enzymes in the brain.

The biological activity of 4-(4-Bromophenyl)piperidin-2-one is primarily linked to its ability to inhibit specific enzymes, notably acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).

- Acetylcholinesterase Inhibition : By inhibiting AChE, the compound increases levels of acetylcholine, a neurotransmitter crucial for cognitive functions. This mechanism is particularly relevant for conditions like Alzheimer's disease, where cholinergic neurotransmission is impaired.

- Monoamine Oxidase-B Inhibition : MAO-B inhibition leads to increased levels of dopamine, which may have implications for treating neurodegenerative disorders and mood disorders.

Biological Studies and Findings

Research has demonstrated the efficacy of 4-(4-Bromophenyl)piperidin-2-one in various biological assays:

- In Vitro Studies : Various studies have shown that this compound effectively inhibits AChE and MAO-B in vitro. For instance, a study reported that the compound exhibited significant binding affinity to these enzymes, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models simulating neurodegeneration. It has been shown to enhance cholinergic neurotransmission and protect against neuronal cell death induced by oxidative stress.

- Analgesic Activity : Some derivatives of piperidine compounds, including 4-(4-Bromophenyl)piperidin-2-one, have been investigated for their analgesic properties in pain models. These studies suggest that the compound may exert pain-relieving effects through central nervous system pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship of 4-(4-Bromophenyl)piperidin-2-one indicates that modifications to the piperidine ring or the bromophenyl group can significantly affect its biological activity. For example, variations in substituents on the aromatic ring have been correlated with changes in enzyme inhibition potency and selectivity .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many share structural features with 4-(4-Bromophenyl)piperidin-2-one, their interaction profiles with AChE and MAO-B differ significantly. Below is a summary table of structurally related compounds:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 5-(4-Bromophenyl)pyrrolidin-2-one | 207989-90-0 | 0.96 |

| 5-(3-Bromophenyl)pyrrolidin-2-one | 1314757-72-6 | 0.94 |

| 5-(2-Bromophenyl)pyrrolidin-2-one | 1314713-05-7 | 0.88 |

| 3-(4-bromophenyl)-N-cyclopropylpropanamide | 1704065-11-1 | 0.86 |

| 1-(2-(4-Bromophenyl)azetidin-1-yl)ethanone | 1467060-80-5 | 0.85 |

| 4-(3-Bromophenyl)piperidine hydrochloride | 1159825-25-8 | 0.98 |

Case Studies

Several case studies highlight the potential applications of 4-(4-Bromophenyl)piperidin-2-one:

- Alzheimer's Disease : A study involving animal models demonstrated that treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its utility in Alzheimer's therapy.

- Pain Management : Clinical trials have explored the use of piperidine derivatives in managing chronic pain, revealing promising results in reducing pain perception without significant side effects .

- Psychoactive Substance Development : The compound has been implicated in the synthesis of new psychoactive substances, raising concerns regarding its potential misuse and necessitating further research into its pharmacological profile .

特性

IUPAC Name |

4-(4-bromophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZNIFCNDOFVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。